N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide - 1207058-73-8

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide

Catalog Number: EVT-2925138
CAS Number: 1207058-73-8
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

For instance, 1,3,4-oxadiazole derivatives have shown promising antibacterial activity by inhibiting bacterial DNA gyrase []. Similarly, thiazole derivatives have been identified as potential anticancer agents by inhibiting specific protein kinases involved in cell proliferation [].

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides

    Compound Description: This series of compounds, denoted as 6a–i, were synthesized and investigated for their potential as alkaline phosphatase inhibitors. Notably, compound 6i exhibited significant potency with an IC50 value of 0.420 μM, surpassing the standard KH2PO4 (IC50 = 2.80 μM). Molecular docking studies indicated strong binding interactions of 6c, 6e, and 6i with the alkaline phosphatase enzyme. []

    Relevance: These compounds, like the target compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, contain the 1,3,4-oxadiazole ring system. The presence of alkylthio and benzamide substituents on the oxadiazole core in these analogs provides insights into structure-activity relationships for potential enzyme inhibition. []

N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

    Compound Description: Represented as 5(a-h), this series of compounds was evaluated for their in vitro anticancer activity. The study revealed their selective cytotoxicity towards liver cancer cells, with the most potent compound demonstrating an IC50 value of 2.46 μg/mL. []

    Relevance: These compounds share the 1,3,4-oxadiazole core structure with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The presence of a 2,4-dichlorophenyl substituent and varying amine groups at the methyl linker in these derivatives offers valuable information on structural modifications and their impact on anticancer activity. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

    Compound Description: This group of oxadiazole analogs was explored for both antimicrobial and anticancer properties. Notably, compounds 5c, 5f, and 5g exhibited promising anticancer activity, particularly against HOP-92 (Non-Small Cell Lung Cancer) cells. Additionally, compound 5b displayed potent antibacterial activity (MIC 4-8 µg/mL), while compound 5f demonstrated significant antifungal activity (MIC 4 µg/mL). []

    Relevance: This series of compounds, like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, incorporate the 1,3,4-oxadiazole moiety. The presence of aryl/alkyl substituents on the oxadiazole ring and a pyridin-2-amine group at the methyl linker provides valuable insights into structure-activity relationships for both antimicrobial and anticancer activities. []

    Compound Description: A new series of compounds featuring a rigid morphine structure, specifically the 6,14-endo-etheno bridge, and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7) were synthesized and characterized. These compounds were designed to explore their potential applications in medicinal chemistry. []

    Relevance: Although structurally distinct in their core, these compounds share the 1,3,4-oxadiazole moiety with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This shared feature highlights the versatility of the 1,3,4-oxadiazole ring system in designing molecules with diverse structures and potential therapeutic applications. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is of particular interest due to the discovery of a new, thermodynamically stable crystalline modification. This finding is crucial for enhancing the stability of suspension formulations containing this compound. []

    Relevance: Sharing the 1,3,4-oxadiazole moiety with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, this compound demonstrates the relevance of structural modifications within this class. The presence of methyl, methylsulfonyl, and trifluoromethyl substituents highlights the exploration of physicochemical properties and their impact on drug formulation. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

    Compound Description: This compound, synthesized from a 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide precursor, represents a promising imidazole compound. Its structure was confirmed through single-crystal X-ray diffraction and nuclear magnetic resonance analyses. [, ]

    Relevance: This compound features the 1,3,4-oxadiazole ring system found in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The presence of an imidazole ring and a thio-linked phenylethanone moiety emphasizes the diverse structural elaborations possible on the oxadiazole core, potentially influencing its biological activity. [, ]

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

    Compound Description: BMS-645737 is a potent and selective antagonist of the vascular endothelial growth factor receptor-2. Its metabolism has been extensively studied in various species, revealing complex pathways involving oxidation, conjugation, and unusual modifications like N-acetylglucosamine conjugation. []

    Relevance: BMS-645737, similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, incorporates the 1,3,4-oxadiazole ring system. Its complex structure and biological activity highlight the potential of oxadiazole-containing compounds as therapeutic agents, particularly in targeting complex biological pathways. []

5-aryl-2-[(α-chloro-α-phenylacetyl/α-bromopropionyl)amino]-1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

    Compound Description: These two series of compounds, synthesized from 5-aryl-2-amino-1,3,4-oxadiazoles, were evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. []

    Relevance: Both series share the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. Their structural variations, including α-chloro-α-phenylacetyl/α-bromopropionyl and thiazolidinone moieties, provide insights into the structure-activity relationships for antibacterial activity within this chemical class. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed a monoclinic P21 space group. Its crystal packing is characterized by C—H⋯N and C—H⋯O contacts. []

    Relevance: The compound shares the 1,3,4-oxadiazole ring with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The incorporation of a pyridazinone ring and chlorine substituent highlights the structural diversity and potential for modifications around the core oxadiazole motif. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of compounds, containing both thieno[2,3-d]pyrimidine and 1,3,4-oxadiazole rings, was evaluated for antimicrobial activity. While some analogs showed no activity, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis strains. []

    Relevance: Though structurally more complex, these compounds, like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, contain the 1,3,4-oxadiazole core. The presence of the thieno[2,3-d]pyrimidine system and alkyl substituents underlines the potential of combining different heterocycles with oxadiazole for exploring novel biological activities. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

    Compound Description: This group of compounds, incorporating both oxadiazole and indol-2-one moieties, was synthesized and tested for antibacterial, antifungal, and antioxidant activities. The compounds showed promising results in all three areas. []

    Relevance: The presence of the 1,3,4-oxadiazole ring system links these compounds to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The fusion of the oxadiazole ring with other heterocycles like tetrahydropyrimidine and indol-2-one illustrates a strategy for generating diverse structures with potentially enhanced biological profiles. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

    Compound Description: This series of bi-heterocyclic compounds, containing both thiazole and 1,3,4-oxadiazole rings, was designed to explore potential therapeutic agents against Alzheimer's disease and diabetes. Several compounds showed notable enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

    Relevance: These compounds are structurally analogous to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide as they incorporate both the 1,3,4-oxadiazole and thiazole rings. This close structural similarity makes them particularly interesting for understanding the structure-activity relationship of the target compound in relation to enzyme inhibition and potential applications in treating Alzheimer's disease and diabetes. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

    Compound Description: This series, derived from 5-bromo-N'-(1-arylethylidene)-2-hydroxybenzohydrazide, features a 1,3,4-oxadiazole ring and an acetate group. Their structures were confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and HR-MS. []

    Relevance: The presence of the 1,3,4-oxadiazole ring links these compounds to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This series highlights the versatility of the oxadiazole core for building diverse structures, and the use of spectroscopic techniques for structural elucidation. []

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

    Compound Description: This series of twelve substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines (6a-l) were synthesized and evaluated for their antiproliferative and antioxidant activities. Notably, compound 6e exhibited significant antiproliferative activity against various cancer cell lines, while compounds 6e and 6c showed promising antioxidant activity. []

    Relevance: This series of compounds shares the 1,3,4-oxadiazole moiety with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The presence of benzamine substituents on the oxadiazole ring in these analogs provides valuable information on structural modifications and their impact on antiproliferative and antioxidant activities. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

    Compound Description: This compound, characterized as an energetic material precursor, contains both tetrazole and 1,3,4-oxadiazole rings. Its structure, determined by X-ray crystallography, revealed an orthorhombic Pnma space group and intermolecular hydrogen bonding. []

    Relevance: This compound, despite being an energetic material precursor, shares the 1,3,4-oxadiazole ring system with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This example highlights the presence of the oxadiazole moiety in diverse applications, extending beyond traditional drug discovery. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound emerged as a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channel. Its development involved a systematic structure-activity relationship study focusing on optimizing lipophilicity. Notably, it demonstrated good potency, selectivity, and a favorable pharmacokinetic profile in preclinical studies. []

    Relevance: This compound, like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, incorporates the 1,3,4-oxadiazole ring system. This compound's potent CRAC channel inhibition and successful preclinical development underscore the potential of oxadiazole derivatives for therapeutic intervention in inflammatory diseases. []

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. Its anti-inflammatory potency was evaluated in vitro and in vivo, demonstrating efficacy in inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia. Notably, EPPA-1 exhibited a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors, signifying a reduced risk of emetic side effects. []

    Relevance: EPPA-1 shares the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The compound's potent and selective PDE4 inhibition, coupled with its improved therapeutic index, emphasizes the potential of designing safer and more effective anti-inflammatory agents within the oxadiazole family. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: This series of bi-heterocyclic propanamides, featuring both thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated for urease inhibitory potential and cytotoxicity. The compounds demonstrated promising urease inhibitory activity and low cytotoxicity, making them potentially valuable for further development. []

    Relevance: This series, similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, combines 1,3,4-oxadiazole and thiazole rings. The presence of propanamide and phenyl substituents on the oxadiazole and thiazole rings, respectively, offers valuable information about structure-activity relationships for urease inhibition and cytotoxicity profiles. []

N-(3-methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

    Compound Description: This compound is part of a research effort exploring combinations with luteinizing hormone-releasing hormone (LHRH) analogs and bisphosphonates for potential therapeutic applications, particularly in areas where these established drug classes show efficacy. []

    Relevance: Sharing the 1,3,4-oxadiazole moiety with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, this compound illustrates the exploration of oxadiazole derivatives in conjunction with other therapeutic classes. This strategy aims to enhance efficacy or potentially discover novel applications for treating various conditions. []

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

    Compound Description: The crystal structure of this compound, solved using X-ray crystallography, revealed that the pyrazole and oxadiazole rings are not fully conjugated. The structure also shows specific dihedral angles between different rings within the molecule. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This example emphasizes the significance of conformational analysis in understanding the three-dimensional structure and potential biological activity of compounds containing the oxadiazole moiety. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

    Compound Description: This series of fourteen novel compounds with 1,3,4-oxadiazole and dihydropyridine rings were synthesized and investigated for their anti-inflammatory and anticancer properties. The compounds were produced by reducing corresponding pyridinium ylides using sodium borohydride. []

    Relevance: Sharing the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, this series highlights the continued interest in oxadiazole derivatives for developing new anti-inflammatory and anticancer agents. This study explores the impact of incorporating a dihydropyridine ring and different substituents on these activities. []

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl)phenyl)quinazolin‐4(3H)‐ones

    Compound Description: This series of compounds, incorporating both quinazolinone and 1,3,4-oxadiazole rings, was designed as potential NMDA receptor inhibitors. The design involved graph theoretical analysis and in silico modeling. The study also explored the toxicity, metabolism, and synthesis of these compounds. []

    Relevance: Despite the structural difference in the core, these compounds, like N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, include the 1,3,4-oxadiazole unit. This example highlights the continued relevance of oxadiazole derivatives in medicinal chemistry, particularly for targeting the central nervous system and exploring their potential as NMDA receptor inhibitors. []

N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives

    Compound Description: This series of compounds, featuring both 1,3,4-oxadiazole and coumarin moieties, was synthesized and characterized using spectroscopic methods, including IR, 1H NMR, 13C NMR, and LC-MS. []

    Relevance: Although structurally diverse, these compounds share the 1,3,4-oxadiazole ring system with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This study further emphasizes the versatility of incorporating the 1,3,4-oxadiazole moiety into diverse molecular scaffolds, which may lead to the discovery of compounds with a wide range of biological activities. []

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide

    Compound Description: This specific thiazole derivative is noteworthy for its use in pharmaceutical formulations, particularly for oral administration. It is often combined with an acid to improve its properties. Research focuses on its effectiveness against herpesviruses, especially the Herpes simplex virus. [, , ]

    Relevance: This compound, similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, contains a thiazole ring. Even though it lacks the oxadiazole ring, its inclusion emphasizes the significance of the thiazole moiety in medicinal chemistry, particularly its role in designing antiviral agents. [, , ]

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    Compound Description: This series of compounds, containing both 1,3,4-oxadiazole and coumarin moieties, was synthesized and investigated for anticonvulsant activity and neurotoxicity. Many compounds showed activity in the maximal electroshock seizure (MES) test, with compound 6e exhibiting potency at a low dose (30 mg/kg). Notably, these compounds demonstrated lower toxicity compared to the standard drug phenytoin. []

    Relevance: Sharing the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, these compounds showcase the potential of oxadiazole derivatives as central nervous system agents. Their promising anticonvulsant activity and reduced toxicity compared to phenytoin highlight their potential as therapeutic leads. []

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone

    Compound Description: The structure of this compound, featuring a 1,3,4-oxadiazole ring, was determined using X-ray crystallography. The analysis revealed specific dihedral angles between the oxadiazole ring and other aromatic rings within the molecule. Additionally, the study identified weak intermolecular C—H⋯N hydrogen bonds that contribute to the compound's crystal packing. []

    Relevance: Sharing the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, this study emphasizes the importance of structural details like dihedral angles and intermolecular interactions. This information can be valuable for understanding the structure-activity relationships and potential biological activity of compounds containing the oxadiazole moiety. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: The crystal structure of this compound, containing a 1,3,4-oxadiazole ring, was elucidated using X-ray crystallography. The analysis revealed specific dihedral angles between the oxadiazole ring and other aromatic rings in the molecule, as well as details about the compound's crystal packing, which is stabilized by N—H⋯O hydrogen bonds and other interactions. []

    Relevance: The presence of the 1,3,4-oxadiazole ring in this compound, similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, emphasizes the importance of studying the three-dimensional structures and crystal packing interactions. This information can help in understanding the structure-activity relationships and potential biological activities of compounds containing the 1,3,4-oxadiazole moiety. []

3-3/4-heterocyclyl]phenyl-5-methyl-3H-1,3,4]-oxadiazol-2-ones

    Compound Description: This series of compounds, synthesized from sydnone derivatives, features a 1,3,4-oxadiazole ring linked to various 3- or 4-substituted phenyl groups. These compounds were tested for their antifungal activity, and several demonstrated greater potency than the reference drugs used in the study. []

    Relevance: The shared presence of the 1,3,4-oxadiazole ring with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide highlights the diverse applications of this heterocyclic motif in medicinal chemistry. This particular study demonstrates the potential of these derivatives as antifungal agents. []

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

    Compound Description: This compound, containing a 1,3,4-thiadiazole ring, was identified as an impurity in the synthesis of the antibacterial drug sulfamethizole. Its structure was confirmed through independent synthesis and spectroscopic characterization. []

    Relevance: Although structurally distinct, this compound's 1,3,4-thiadiazole ring is analogous to the thiazole ring found in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. This highlights the importance of understanding potential impurities and side reactions in the synthesis of pharmaceutical compounds, even when structurally similar rings are involved. []

3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one

    Compound Description: The crystal structure of this compound, featuring a 1,3,4-thiadiazole ring, was determined using X-ray crystallography. The analysis provided insights into the conformation of the piperidine ring and the intermolecular hydrogen bonding patterns contributing to the compound's crystal packing. []

    Relevance: While lacking the oxadiazole ring, this compound shares the thiazole moiety with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The study's focus on crystal structure analysis emphasizes the importance of understanding the three-dimensional arrangements and interactions of compounds, especially those containing heterocyclic systems, for potential applications in drug design and materials science. []

1-(4-chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

    Compound Description: The crystal structure of this compound, containing a 1,3,4-thiadiazole ring, was solved using X-ray crystallography. The analysis revealed a perfectly flat molecular conformation and a layer-type stacking pattern in the crystal lattice. []

    Relevance: Though structurally different, this compound's 1,3,4-thiadiazole ring is analogous to the thiazole ring found in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The study's emphasis on crystal structure analysis highlights the significance of understanding molecular packing and intermolecular interactions in the solid state, which can be crucial for various applications, including drug design and material science. []

N-[4-Acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide Derivatives

    Compound Description: Several new derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide, featuring a 1,3,4-thiadiazole ring, have been synthesized. The structures of these compounds were determined by various spectral techniques including MS, IR, CHN elemental analysis, and 1H NMR. This study focuses on achieving structural diversity within this class of compounds. []

    Relevance: While lacking the oxadiazole ring, this series of compounds includes the thiazole moiety also found in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide. The focus on synthesizing diverse derivatives highlights the importance of exploring structural modifications around the thiazole core for potentially uncovering new biological activities and pharmacological applications. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

    Compound Description: The crystal structure of this compound, which includes a 1,3,4-oxadiazole ring, was analyzed using X-ray crystallography. The study revealed details about the compound's conformation, including the dihedral angle between the chlorophenyl and oxadiazole rings and the orientation of specific bonds. Furthermore, the analysis identified N—H⋯O and N—H⋯S hydrogen bonds that contribute to the molecule's crystal packing. []

    Relevance: Sharing the 1,3,4-oxadiazole core with N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, this study emphasizes the value of structural analysis, particularly in understanding conformational preferences and intermolecular interactions, in studying compounds containing the oxadiazole motif. []

    Compound Description: These two novel bis-1,2,4-triazole derivatives, both incorporating a 1,3,4-oxadiazole ring, were evaluated for their in vitro cytotoxicity and DNA damage potential against human cancer cell lines. Results showed that MNP-16 exhibited significant cytotoxicity, inducing apoptosis and DNA strand breaks. []

Properties

CAS Number

1207058-73-8

Product Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide

Molecular Formula

C16H16N4O2S

Molecular Weight

328.39

InChI

InChI=1S/C16H16N4O2S/c1-10-13(23-16(18-10)12-6-4-3-5-7-12)8-14(21)17-9-15-20-19-11(2)22-15/h3-7H,8-9H2,1-2H3,(H,17,21)

InChI Key

SBJXLOKVHGYBEB-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3=NN=C(O3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.